molecular formula C14H11ClN2O2 B5696947 N-[3-(aminocarbonyl)phenyl]-2-chlorobenzamide

N-[3-(aminocarbonyl)phenyl]-2-chlorobenzamide

Cat. No. B5696947
M. Wt: 274.70 g/mol
InChI Key: HFDMCYCHUROYBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives often involves condensation reactions between an amine and a carboxylic acid or its derivatives, such as acid chlorides or esters. For example, N-Benzylcarboxamides have been synthesized through reactions involving chlorosulfonic acid to yield p-sulfonyl chlorides, which are then condensed with nucleophiles to give amino acid derivatives (El-Sayed, 1997). Similarly, compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been synthesized by stirring compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled condition (Sharma et al., 2018).

Molecular Structure Analysis

X-ray diffraction (XRD) is a common technique used for determining the crystal and molecular structure of benzamide derivatives. For instance, the crystal and molecular structures of compounds related to N-[3-(aminocarbonyl)phenyl]-2-chlorobenzamide have been elucidated by XRD, revealing information about bond lengths, angles, and overall molecular conformation. These studies often highlight the presence of intramolecular hydrogen bonding and the impact of substituents on molecular geometry (Koyano et al., 1986).

Mechanism of Action

Without specific context, it’s challenging to predict the exact mechanism of action of this compound. If it’s used in a biological context, the amide group could participate in hydrogen bonding with biological macromolecules, influencing the compound’s behavior in a biological system .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a pharmaceutical compound, future work could involve studying its pharmacokinetics and pharmacodynamics, potential side effects, and efficacy in treating or preventing disease .

properties

IUPAC Name

N-(3-carbamoylphenyl)-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2/c15-12-7-2-1-6-11(12)14(19)17-10-5-3-4-9(8-10)13(16)18/h1-8H,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDMCYCHUROYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(aminocarbonyl)phenyl]-2-chlorobenzamide

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